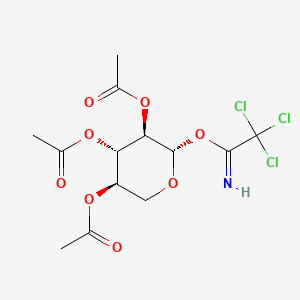

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

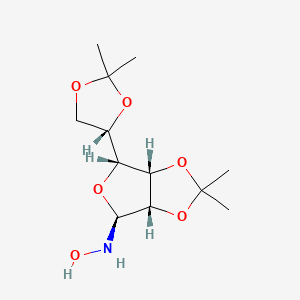

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 . It is a slightly beige fine crystalline powder .

Molecular Structure Analysis

The molecular weight of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is 420.62. The exact mass is 301.09100 . The compound has a complexity of 474 and a topological polar surface area of 103 .Physical And Chemical Properties Analysis

The compound has a density of 1.58±0.1 g/cm3 (Predicted) and a boiling point of 395.3±52.0 °C (Predicted) . The compound is solid at room temperature .Applications De Recherche Scientifique

Synthesis of Antiviral Agents

This compound is utilized in the synthesis of various antiviral agents . Its ability to form glycosidic bonds efficiently makes it a valuable tool in constructing complex molecules that can inhibit viral replication.

Glycosylation Reactions

It serves as a glycosyl donor in glycosylation reactions, which is a critical step in the synthesis of oligosaccharides and glycoconjugates . These molecules are essential for biological processes and have therapeutic applications.

Click Chemistry

The azide derivative of this compound, 2,3,4-Tri-O-acetyl-b-D-xylopyranosyl azide , is used in click chemistry reactions . Click chemistry is a powerful method for joining molecules together quickly and reliably, which is useful in drug discovery and materials science.

Oligosaccharide Synthesis

As an important building block, it is used in both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications, including as prebiotics and in the development of vaccines.

Safety and Hazards

Orientations Futures

While specific future directions for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate are not available, related compounds like 2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide are used in antiviral drug research, contributing to the development of HSV (herpes simplex virus) and VZV (varicella-zoster virus) inhibitors .

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)